molecular formula C15H11Cl2FN2O2 B10910983 2-(2,4-dichlorophenoxy)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide

2-(2,4-dichlorophenoxy)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B10910983
M. Wt: 341.2 g/mol
InChI Key: DPGMYHQREXGAFZ-UFWORHAWSA-N
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Description

2-(2,4-dichlorophenoxy)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenoxy group and a fluorophenylmethylidene moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of 2-(2,4-dichlorophenoxy)acetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Conversion to hydrazide: The 2-(2,4-dichlorophenoxy)acetic acid is then converted to its hydrazide form by reacting with hydrazine hydrate.

    Condensation reaction: The final step involves the condensation of the hydrazide with 4-fluorobenzaldehyde under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in scaling up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are employed.

Major Products

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,4-dichlorophenoxy)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and pathways, making it a candidate for further pharmacological studies.

Medicine

In medicine, preliminary studies suggest that this compound may have therapeutic potential due to its ability to interact with specific biological targets. Research is ongoing to explore its efficacy and safety in medical applications.

Industry

Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with a similar dichlorophenoxy group.

    4-fluorobenzaldehyde: Shares the fluorophenyl group but lacks the hydrazide moiety.

    N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide: Similar structure but without the dichlorophenoxy group.

Uniqueness

What sets 2-(2,4-dichlorophenoxy)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide apart is its combined structural features, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from its analogs.

Properties

Molecular Formula

C15H11Cl2FN2O2

Molecular Weight

341.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H11Cl2FN2O2/c16-11-3-6-14(13(17)7-11)22-9-15(21)20-19-8-10-1-4-12(18)5-2-10/h1-8H,9H2,(H,20,21)/b19-8+

InChI Key

DPGMYHQREXGAFZ-UFWORHAWSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)F

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)F

Origin of Product

United States

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